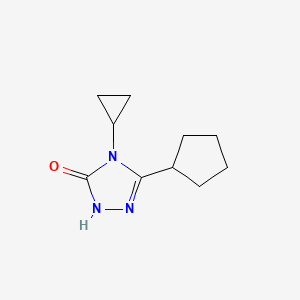

3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-cyclopentyl-4-cyclopropyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-12-11-9(7-3-1-2-4-7)13(10)8-5-6-8/h7-8H,1-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDSBWDNRZIBIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NNC(=O)N2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Dimroth Rearrangement and Nucleophilic Ring Opening

The Dimroth rearrangement has emerged as a cornerstone for synthesizing triazole derivatives. In a study by researchers, a "one-pot" protocol was developed to synthesize [2-(3-R-1H-1,2,4-triazol-5-yl)phenyl]amines through sequential acylation, heterocyclization, and ring-opening reactions. For 3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one, this method can be adapted as follows:

- Acylation : React 2-aminobenzonitrile with cyclopropane carbonyl chloride in acetic acid and sodium acetate to form the intermediate hydrazide.

- Heterocyclization : Subject the hydrazide to cyclization under acidic conditions, yielding a triazolo[c]quinazoline intermediate.

- Ring Opening : Treat the intermediate with a methanol–water mixture acidified with HCl, leading to nucleophilic cleavage of the pyrimidine ring and formation of the triazolone core.

This method achieved near-quantitative yields (98%) for analogous compounds, highlighting its efficiency. The cyclopentyl group can be introduced by substituting cyclopropane carbonyl chloride with cyclopentane carbonyl chloride during acylation. However, commercial unavailability of certain acyl halides may necessitate in situ preparation.

Carbodihydrazide-Nitrile Cyclization

A patented method for synthesizing 4-amino-1,2,4-triazol-5-ones involves reacting carbodihydrazides with nitriles. For the target compound, this approach requires:

- Synthesis of Carbodihydrazide : Prepare carbodihydrazide by reacting carbonic acid derivatives with hydrazine hydrate.

- Cyclization with Nitriles : React the carbodihydrazide with cyclopropyl cyanide and cyclopentyl cyanide in a polar solvent (e.g., DMF) at elevated temperatures (80–120°C).

This method’s key advantage lies in its use of inexpensive, commercially available nitriles. Theoretical yields for analogous triazolones range from 70% to 85%, depending on the steric and electronic properties of the substituents. Challenges include optimizing reaction conditions to prevent side reactions from bulky cyclopentyl and cyclopropyl groups.

Reductive Amination of Imine Intermediates

A study by Kahveci and ˙Ikizler demonstrated the synthesis of 4-(alkylamino)-4,5-dihydrotriazol-5-ones via reductive amination. For the target compound:

- Imine Formation : React 3-cyclopentyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with cyclopropane carbaldehyde in ethanol under reflux.

- Reduction : Treat the resulting imine intermediate with NaBH4 in diglyme or DMSO to selectively reduce the C=N bond, yielding the alkylamino product.

This method produced yields of 65–80% for similar compounds, with purity confirmed by LC/MS and NMR. The cyclopropyl group’s strain may necessitate longer reaction times or higher reductant concentrations.

Nucleophilic Substitution on Preformed Triazolone Cores

Recent advances in polycyclic energetic materials highlight the utility of nucleophilic substitution for functionalizing triazolones. For this compound:

- Core Synthesis : Prepare 4,5-dihydro-1H-1,2,4-triazol-5-one via cyclocondensation of thiourea derivatives.

- Alkylation : React the triazolone core with cyclopentyl bromide and cyclopropyl magnesium bromide in THF at −78°C.

This method’s flexibility allows precise control over substituent placement. However, competing side reactions (e.g., over-alkylation) require careful stoichiometric management.

Comparative Analysis of Methodologies

Mechanistic and Theoretical Insights

The stability of the triazolone ring is attributed to resonance stabilization and intramolecular hydrogen bonding, as revealed by natural bond orbital (NBO) analysis. Hirshfeld surface analysis further indicates that van der Waals interactions between cyclopentyl and cyclopropyl groups contribute to crystalline packing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

3-Cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the triazole class, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a triazole ring with cyclopentyl and cyclopropyl substituents that enhance its lipophilicity and biological activity. The unique substitution pattern is believed to influence its interaction with biological targets, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 1642319-76-3 |

| Chemical Class | Triazoles |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that the compound can halt cell cycle progression in the G1 phase in certain cancer cell lines.

- Caspase Activation : Increased activity of caspases has been observed, indicating that the compound may trigger apoptotic pathways.

- Molecular Interactions : Molecular docking studies suggest that this compound interacts favorably with key proteins involved in cancer proliferation and survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Study on Anticancer Efficacy :

- A study reported IC₅₀ values against MCF-7 (breast cancer) cells demonstrating potent cytotoxicity comparable to established chemotherapeutics.

- The compound exhibited a dose-dependent response, with significant cell death observed at higher concentrations.

-

Antimicrobial Testing :

- In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) lower than many standard antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety may target enzymes critical for cellular metabolism in both microbial and cancer cells.

- Membrane Disruption : The lipophilic nature allows for integration into lipid membranes, leading to structural destabilization.

Future Directions

Ongoing research aims to further elucidate the pharmacological profile of this compound. Potential areas for exploration include:

- Structure-Activity Relationship (SAR) Studies : Modifying the cyclopentyl and cyclopropyl groups to optimize biological activity.

- Combination Therapies : Investigating synergistic effects with other anticancer agents or antibiotics.

Q & A

Q. What are the recommended safety protocols for handling 3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coat, goggles) is mandatory. Store in a dry, ventilated area away from heat/ignition sources, and avoid water contact due to potential reactivity. For spills, use inert absorbents and dispose following hazardous waste protocols. Emergency procedures for ingestion/inhalation include immediate medical attention and decontamination with water .

Q. What synthetic routes are commonly employed for preparing 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

- Methodological Answer : A typical approach involves condensation of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with substituted aldehydes (e.g., 2-benzoxy-3-ethoxy-benzaldehyde) under reflux conditions. Purification via recrystallization in ethanol or ethanol/water mixtures yields products with >60% efficiency. Reaction monitoring by TLC and characterization via IR/H-NMR is standard .

Q. How can the acidity (pKa) of this compound be experimentally determined?

- Methodological Answer : Use potentiometric titration with 0.05 M tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (isopropyl alcohol, acetone). Calibrate the pH meter, record mV values at 0.05 mL titrant increments, and derive pKa from half-neutralization potentials (HNP) plotted against titrant volume. Solvent choice impacts acidity trends due to dielectric effects .

Advanced Research Questions

Q. How can computational reaction path searches enhance the synthesis design of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computational screening of substituent effects (e.g., cyclopentyl vs. cyclopropyl groups) with experimental validation to optimize reaction conditions (solvent, temperature) and selectivity .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for triazolone derivatives?

- Methodological Answer : Systematic SAR studies require varying substituents (e.g., aryl, alkyl, halogenated groups) and evaluating biological activity (e.g., antimicrobial assays). For example, electron-withdrawing groups (e.g., -Cl, -Br) on benzylidene moieties enhance bioactivity. Cross-validate results with computational docking studies to reconcile discrepancies between experimental and predicted activities .

Q. How can Design of Experiments (DoE) optimize reaction yields for scaled synthesis?

- Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., molar ratios, solvent polarity, catalyst loading). For triazolone derivatives, a central composite design (CCD) minimizes experiments while modeling nonlinear relationships. For instance, optimize NaBH reduction steps by varying reaction time (4–6 hours) and temperature (60–80°C), followed by ANOVA analysis to identify significant factors .

Q. What advanced analytical techniques characterize non-covalent interactions in triazolone complexes?

- Methodological Answer : Single-crystal X-ray diffraction resolves supramolecular interactions (e.g., hydrogen bonding, π-π stacking). Complement with C-NMR and FT-IR to confirm coordination modes. For example, carbonyl (C=O) and triazole ring vibrations in IR (~1700 cm) correlate with crystallographic bond lengths, validating computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.